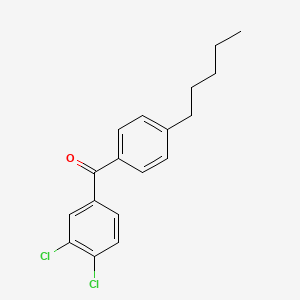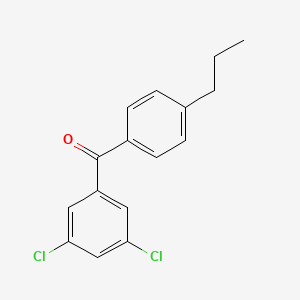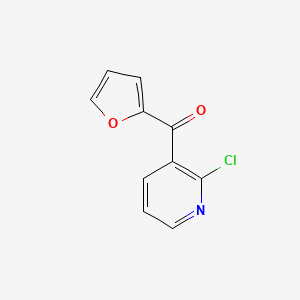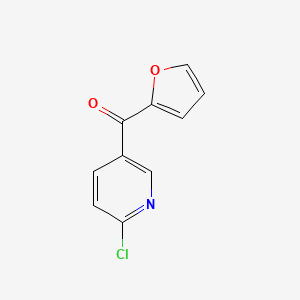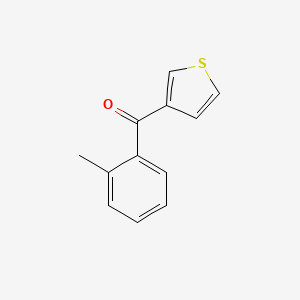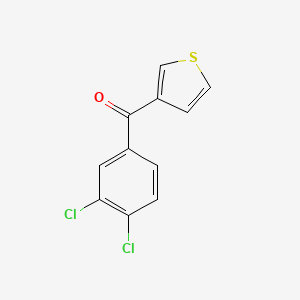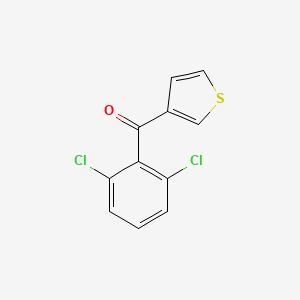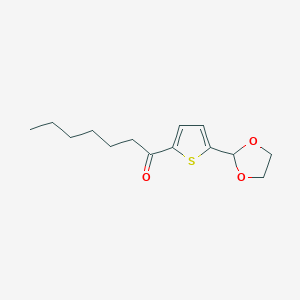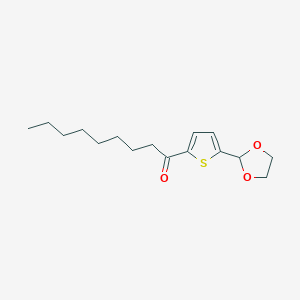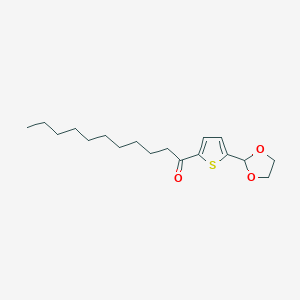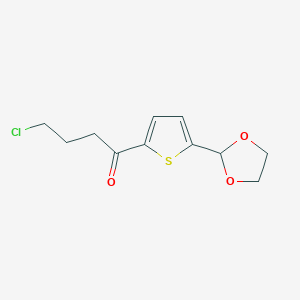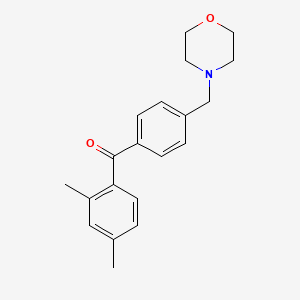
2,4-Dimethyl-4'-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dimethyl-4’-morpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898770-05-3 . It has a molecular weight of 309.41 and its IUPAC name is (2,4-dimethylphenyl) [4- (4-morpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2,4-Dimethyl-4’-morpholinomethyl benzophenone” is 1S/C20H23NO2/c1-15-3-8-19 (16 (2)13-15)20 (22)18-6-4-17 (5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Studies
- Grignard Reaction Applications : Terada (1966) explored the application of benzophenone derivatives in Grignard reactions, demonstrating their utility in synthesizing various compounds (Terada, 1966).
- Synthesis of Novel Morpholine Conjugated Benzophenone Analogues : Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues, highlighting their significance in the development of antiproliferative agents against cancer cells (Al‐Ghorbani et al., 2017).
Photochemistry and Photoinitiators
- Migration Behaviors of Photoinitiators : Ji et al. (2019) investigated the migration behaviors of photoinitiators, including benzophenone derivatives, under different heating conditions, contributing to the understanding of food safety related to packaging materials (Ji et al., 2019).
- Benzophenone Photophores in Biological Chemistry : Dormán et al. (2016) discussed the extensive applications of benzophenone photochemistry in biological chemistry, highlighting its versatility in bioconjugation and surface grafting (Dormán et al., 2016).
Environmental Applications
- Adsorption of Benzophenone-4 : Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins, demonstrating their efficacy in removing benzophenone-4 from water, showcasing an environmental application of benzophenone derivatives (Zhou et al., 2018).
Solvatochromism and Solid-State Structures
- Study on Solvatochromism : Spange et al. (2002) examined the solvatochromism of N-substituted Michler’s ketones, including morpholino benzophenone derivatives, contributing to the understanding of their photophysical properties (Spange et al., 2002).
Photopolymerization
- Efficiency in Photopolymerization : Fouassier et al. (1995) studied the excited state processes in photoinitiators, including substituted benzophenones, indicating their importance in polymerization photoinitiators (Fouassier et al., 1995).
Propiedades
IUPAC Name |
(2,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMFIORVIMASLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642636 |
Source


|
| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-05-3 |
Source


|
| Record name | Methanone, (2,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

